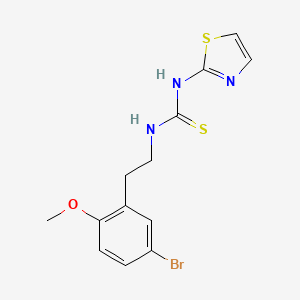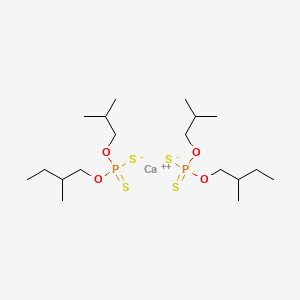
Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate): is a chemical compound with the molecular formula C18H40O4P2S4Zn. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-(2-methylbutyl) dithiophosphoric acid and O-isobutyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiophosphate groups and the zinc ion .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new chemical compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive agent. Its interactions with biological molecules are of interest for developing new therapeutic agents.
Medicine: While not widely used in medicine, the compound’s potential therapeutic properties are being explored in preclinical studies. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) is used as an additive in lubricants and greases. Its anti-wear and anti-corrosion properties make it valuable in extending the lifespan of machinery and equipment.
Wirkmechanismus
The mechanism of action of Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) involves its interaction with molecular targets such as enzymes and receptors. The dithiophosphate groups play a crucial role in binding to these targets, leading to various biological and chemical effects . The zinc ion also contributes to the compound’s activity by stabilizing the molecular structure and facilitating interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- Zinc bis(O-(2-ethylhexyl)) bis(O-isobutyl) bis(dithiophosphate)
- Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate)
Comparison: Compared to similar compounds, Zinc bis(O-(2-methylbutyl)) bis(O-isobutyl) bis(dithiophosphate) exhibits unique properties due to the specific arrangement of its dithiophosphate groups and the presence of the zinc ion. This uniqueness makes it particularly effective in applications requiring high stability and reactivity .
Eigenschaften
CAS-Nummer |
94022-84-1 |
|---|---|
Molekularformel |
C18H40CaO4P2S4 |
Molekulargewicht |
550.8 g/mol |
IUPAC-Name |
calcium;2-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Ca/c2*1-5-9(4)7-11-12(13,14)10-6-8(2)3;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2 |
InChI-Schlüssel |
ZXNRXMHIFHQHJG-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C)COP(=S)(OCC(C)C)[S-].CCC(C)COP(=S)(OCC(C)C)[S-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


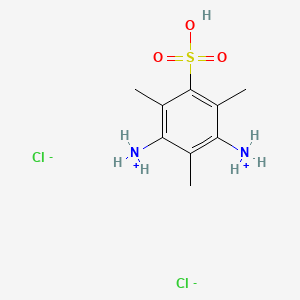
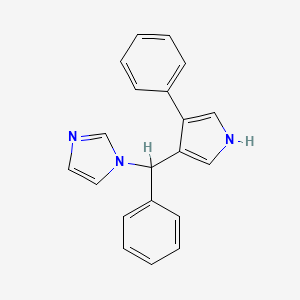
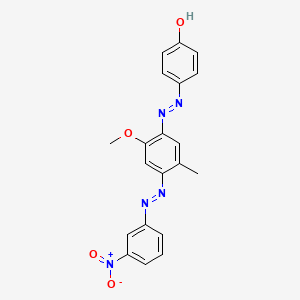

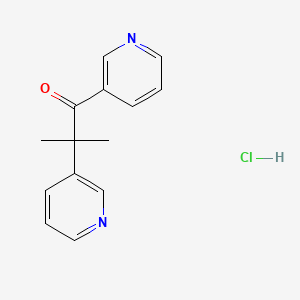

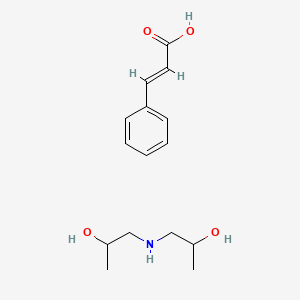
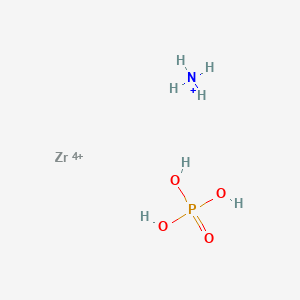
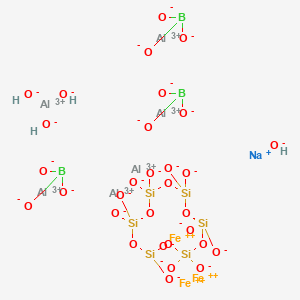
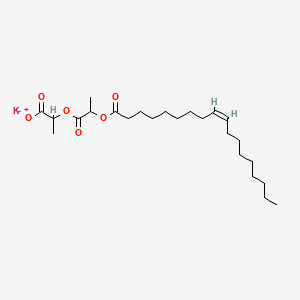
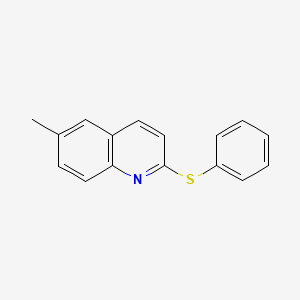
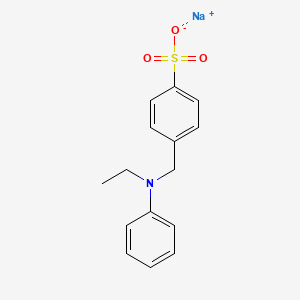
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
